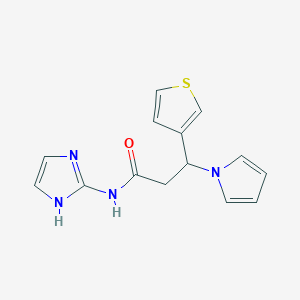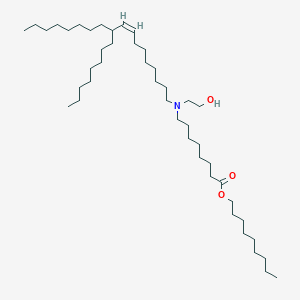![molecular formula C14H11BrClN B13359811 3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B13359811.png)
3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine is a complex organic compound that belongs to the class of benzo[5,6]cyclohepta[1,2-b]pyridines This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine typically involves multiple steps. One efficient method includes the selective reduction of 8-chloro-7(9)-nitro-5,6-dihydro-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one using tin(II) bromide, followed by bromination at the 10 position and deamination . This one-pot process yields the desired product with a high overall yield of 75%.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
化学反应分析
Types of Reactions
3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under suitable conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include tin(II) bromide for reduction, and various brominating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can lead to the formation of 10-bromo derivatives, while reduction can yield different hydrogenated products.
科学研究应用
3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine has several scientific research applications:
Pharmaceutical Research: It is used as a reference standard in the synthesis of related compounds, such as desloratadine.
Antitumor Research: The compound and its derivatives have shown potential as farnesyl protein transferase inhibitors, which are being investigated as novel antitumor agents.
Chemical Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules.
作用机制
The mechanism of action of 3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine involves its interaction with specific molecular targets. For instance, its derivatives act as farnesyl protein transferase inhibitors, which interfere with the post-translational modification of proteins involved in cell signaling pathways . This inhibition can lead to the suppression of tumor growth and proliferation.
相似化合物的比较
Similar Compounds
Desloratadine: A related compound used as an antihistamine.
Rupatadine: Another antihistamine that shares a similar chemical structure.
SCH-66336: A potent farnesyl protein transferase inhibitor with antitumor properties.
Uniqueness
3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a precursor for various pharmacologically active compounds highlights its importance in medicinal chemistry.
属性
分子式 |
C14H11BrClN |
|---|---|
分子量 |
308.60 g/mol |
IUPAC 名称 |
6-bromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
InChI |
InChI=1S/C14H11BrClN/c15-12-5-11-2-1-9-6-13(16)4-3-10(9)7-14(11)17-8-12/h3-6,8H,1-2,7H2 |
InChI 键 |
DHIGTOUPFKYGES-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(CC3=C1C=C(C=C3)Cl)N=CC(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B13359730.png)


![6-Benzyl-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359738.png)

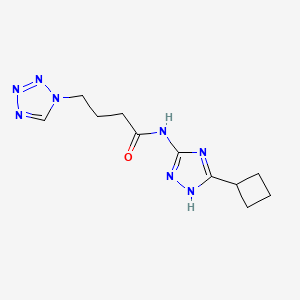

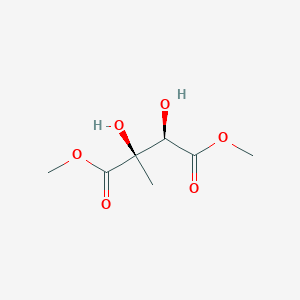
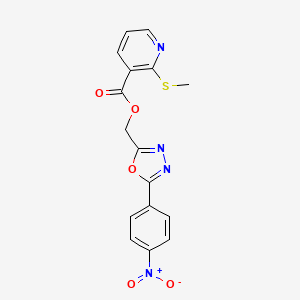

![ethyl 5-cyano-2-methyl-4-[(E)-2-phenylethenyl]-6-thioxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B13359799.png)
